molecular formula C16H18OS B065037 2-(Pentamethylbenzoyl)thiophene CAS No. 175136-70-6

2-(Pentamethylbenzoyl)thiophene

Cat. No.: B065037
CAS No.: 175136-70-6
M. Wt: 258.4 g/mol
InChI Key: ZGEZTRBQIJWTJL-UHFFFAOYSA-N
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Description

2-(Pentamethylbenzoyl)thiophene is a high-purity chemical compound offered for research and development purposes. Its unique molecular structure, featuring a thiophene ring linked to a pentamethylbenzoyl group, makes it a compound of interest in various scientific investigations. Researchers value this chemical for its potential applications, which may include serving as a key intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds. Its specific properties are also relevant in material science research for the design of new organic materials. The mechanism of action for this compound is dependent on the specific research context and application. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the available safety data sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OS/c1-9-10(2)12(4)15(13(5)11(9)3)16(17)14-7-6-8-18-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEZTRBQIJWTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=CS2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334023
Record name 2-(Pentamethylbenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-70-6
Record name 2-(Pentamethylbenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Pentamethylbenzoyl Thiophene

Retrosynthetic Analysis of the 2-(Pentamethylbenzoyl)thiophene Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection strategies focus on the carbon-carbon bond between the thiophene (B33073) ring and the carbonyl group, and on the formation of the thiophene ring itself.

A primary disconnection cleaves the bond between the carbonyl carbon and the C2 position of the thiophene ring. This is the reverse of a Friedel-Crafts acylation reaction. This leads to two key synthons: a 2-thienyl anion (or its equivalent, such as 2-lithiothiophene or a 2-thienyl Grignard reagent) and a pentamethylbenzoyl cation (or its equivalent, such as pentamethylbenzoyl chloride). This approach is synthetically feasible, as the acylation of thiophene is a well-established transformation.

A second strategic approach involves disconnecting the bonds that form the thiophene ring. This opens up a wider range of possibilities based on various thiophene synthesis methods. The target molecule can be seen as being assembled from precursors that will form the heterocyclic ring with the pentamethylbenzoyl group already attached to a key fragment. This strategy leads to considering methods like the Gewald reaction, cyclization of sulfur-containing alkynes, or multicomponent reactions, which build the thiophene core from acyclic precursors.

Disconnection StrategyKey Precursors (Synthons)Corresponding Forward Reaction
C(CO)-C(Thiophene) Bond Cleavage Thiophene, Pentamethylbenzoyl chlorideFriedel-Crafts Acylation
Thiophene Ring Formation Acyclic sulfur-containing precursorsCyclization/Condensation Reactions

Approaches to Thiophene Ring Formation for Derivatization

The formation of the thiophene ring is a cornerstone of synthesizing substituted thiophenes. Innovative methods have been developed that allow for the regioselective construction of the thiophene ring from acyclic precursors, often with high atom economy. nih.gov

The heterocyclization of functionalized alkynes that bear a sulfur-containing nucleophilic group is a powerful methodology for the regioselective synthesis of thiophenes. nih.govresearchgate.net These reactions can proceed through various pathways, primarily catalyzed by metals or promoted by bases.

Metal-catalyzed heterocyclization involves the activation of the alkyne's triple bond by a metal catalyst, which facilitates an intramolecular nucleophilic attack by the sulfur group. nih.govresearchgate.net This method is valued for its efficiency and selectivity. nih.gov A variety of transition metals, including palladium, copper, and gold, have been employed to catalyze these transformations.

For instance, palladium iodide (PdI₂) in conjunction with potassium iodide (KI) has been shown to effectively catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. nih.gov The mechanism is believed to involve a 5-endo-dig S-cyclization process. nih.gov Copper-promoted cyclizations have also been reported; for example, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted into 3-halothiophenes using copper(II) halides. nih.gov

Table of Metal-Catalyzed Thiophene Syntheses

Catalyst System Substrate Type Product Type Reference
PdI₂/KI 1-Mercapto-3-yn-2-ols Substituted Thiophenes nih.gov

Base-promoted cyclizations offer a metal-free alternative for synthesizing thiophenes from sulfur-containing alkynes. These reactions typically proceed via a 5-exo-dig or 5-endo-dig cyclization pathway, depending on the substrate structure. nih.gov For example, the treatment of 1,1-bis(ethylthio)-1-en-4-ynes with DBU (1,8-Diazabicyclo[11.undec-7-ene) induces an isomerization followed by a 5-exo-dig S-cyclization and a 1,3-migration of the ethyl group to yield highly substituted thiophenes. nih.gov

Another strategy involves the tandem allylic substitution and deacetylative 5-exo-dig-thiocycloisomerization of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate, which is promoted by a mild base. organic-chemistry.org

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

While the direct product is a 2-aminothiophene, this versatile reaction is a key method for accessing highly functionalized thiophene cores. arkat-usa.org The amino group can serve as a handle for further functionalization or can be removed through deamination reactions to access other substitution patterns.

Contemporary modifications to the Gewald reaction have focused on improving yields, broadening the substrate scope, and employing more environmentally friendly conditions. researchgate.net These modifications include:

Microwave-assisted synthesis : The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. wikipedia.orgumich.edu

Use of novel catalysts : Catalysts such as L-proline and various ionic liquids have been employed to facilitate the reaction under milder conditions. researchgate.net

Solid-supported synthesis : Performing the reaction on a solid support simplifies purification and product isolation. umich.edu

Expanded substrate scope : Initially limited to specific activated nitriles, the reaction has been extended to include substrates like cyanoacetone and arylacetonitriles, broadening the range of accessible thiophene derivatives. nih.govresearchgate.net

Key Features of the Gewald Reaction

Feature Description
Reactants Carbonyl compound (ketone/aldehyde), active methylene nitrile, elemental sulfur
Catalyst Base (e.g., morpholine, triethylamine, piperidine)
Product Polysubstituted 2-aminothiophene

| Mechanism | Knoevenagel condensation followed by sulfur addition and cyclization |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tandfonline.com MCRs are valued for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. tandfonline.comnih.gov Several MCRs, including the Gewald reaction, are pivotal for synthesizing the thiophene ring. nih.govresearchgate.net

Recent progress has highlighted various MCR approaches for thiophene synthesis, utilizing different catalytic systems. tandfonline.com Metal-catalyzed, base-catalyzed, and even catalyst-free MCRs have been developed to produce a wide array of thiophene derivatives. For example, a one-pot, three-component reaction between an aniline analog, elemental sulfur, and an active methylene compound in the presence of triethylamine can yield fused thiophene derivatives. tandfonline.com Similarly, biocatalysts like eggshell/Fe₃O₄ have been used in MCRs to synthesize 2-amino thiophenes under microwave irradiation. researchgate.net These methods represent a convenient and facile route to complex thiophene structures from simple and readily available starting materials. tandfonline.com

Intramolecular Thia-anti-Michael Addition for Substituted Thiophenes

While not a direct route to this compound, the intramolecular thia-anti-Michael addition represents a sophisticated strategy for the synthesis of highly substituted thiophene cores. This method can be employed to construct a thiophene ring that is later functionalized with the pentamethylbenzoyl group. The reaction proceeds from readily available α-alkenoyl ketene-(S,S)-acetals. prepchem.comwikipedia.org

The key step in this methodology is the regiospecific intramolecular cyclization, where a sulfur anion attacks an enone system in an anti-Michael fashion. prepchem.com This process is notable for its efficiency and its ability to generate complex, multisubstituted thiophene derivatives. wikipedia.org Research has shown that in the presence of primary amines, which can act as both a base and a nucleophile, a tandem reaction sequence involving fragmentation, substitution, and the key intramolecular thia-anti-Michael addition can yield tetrasubstituted thiophenes. prepchem.comwikipedia.org The versatility of this method allows for a range of substituents on the thiophene ring, providing a foundational structure that could be subsequently elaborated to introduce the pentamethylbenzoyl group. prepchem.com

Strategies for Introducing the Pentamethylbenzoyl Moiety

The more direct and common approach to synthesizing this compound involves attaching the pentamethylbenzoyl group to the thiophene ring. This can be accomplished through several powerful synthetic reactions, including classical electrophilic aromatic substitution and modern transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. sigmaaldrich.combyjus.com The reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl halide or anhydride, catalyzed by a Lewis acid. orgsyn.orgyoutube.com For the synthesis of this compound, this entails reacting thiophene with pentamethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), or zinc chloride (ZnCl₂). nist.govwikipedia.org

The acylation of thiophene exhibits high regioselectivity for the 2-position. This preference is attributed to the greater stabilization of the cationic intermediate (the sigma complex) formed during electrophilic attack at the C2 position. youtube.com The C2-attack intermediate is stabilized by three resonance structures, effectively delocalizing the positive charge, whereas the intermediate from C3-attack is less stable, with only two resonance contributors. youtube.com

Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to polysubstitution because the product, an aryl ketone, is deactivated toward further electrophilic attack. sigmaaldrich.com However, the ketone product can form a stable complex with the Lewis acid catalyst, often necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org

CatalystTypical ConditionsNotes
Aluminum Chloride (AlCl₃) Anhydrous conditions, often in a non-polar solvent like CS₂ or nitrobenzene. nist.govStandard, highly active catalyst. Requires more than stoichiometric amounts due to complexation with the product ketone. wikipedia.org
Tin Tetrachloride (SnCl₄) Can be used in solvents like nitrobenzene. wikipedia.orgA milder alternative to AlCl₃, sometimes offering better selectivity.
Zinc Chloride (ZnCl₂) Can be used in smaller, catalytic amounts compared to AlCl₃. nist.govOffers an advantage by overcoming the need for stoichiometric quantities often required with other Lewis acids in heterocyclic acylation. nist.gov
Zeolite Catalysts (e.g., Hβ) Solvent-free or in high-boiling solvents at elevated temperatures.Environmentally friendly, reusable solid acid catalysts that can provide high conversion and selectivity.

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to classical methods for forming the C-C bond between the thiophene and benzoyl moieties. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. To synthesize this compound, one could react 2-thienylboronic acid with pentamethylbenzoyl chloride. The reaction is known for its mild conditions, tolerance of various functional groups, and the use of environmentally benign organoboron reagents. The Suzuki reaction has been successfully applied to the synthesis of various aryl-substituted thiophenes.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The synthesis could be achieved by coupling a 2-thienylzinc halide with pentamethylbenzoyl chloride. Organozinc reagents are highly reactive and tolerate a wide array of functional groups. This method is particularly effective for constructing biaryl systems, including those involving heterocyclic rings.

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) coupled with an organic halide, catalyzed by palladium. byjus.com The target molecule could be formed by reacting 2-(tributylstannyl)thiophene with pentamethylbenzoyl chloride. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their high tolerance for a broad range of functional groups, making them highly effective in complex molecule synthesis.

Coupling ReactionOrganometallic ReagentElectrophileCatalystKey Features
Suzuki 2-Thienylboronic AcidPentamethylbenzoyl HalidePd(0) complexMild conditions; stable, low-toxicity boron reagents.
Negishi 2-Thienylzinc HalidePentamethylbenzoyl HalidePd(0) or Ni(0) complexHigh reactivity of organozinc reagent; broad functional group tolerance.
Stille 2-(Tributylstannyl)thiophenePentamethylbenzoyl HalidePd(0) complexAir- and moisture-stable organotin reagents; excellent functional group tolerance. byjus.com

The availability of a suitable pentamethylbenzoyl precursor, such as pentamethylbenzoyl chloride, is essential for acylation strategies. This precursor is typically synthesized from pentamethylbenzene (B147382). Pentamethylbenzene itself can be obtained as a product from the Friedel-Crafts methylation of durene (1,2,4,5-tetramethylbenzene).

A plausible synthetic route to the required acylating agent involves the following steps:

Formylation/Acylation of Pentamethylbenzene : Introducing a carbonyl group onto the pentamethylbenzene ring. A reaction like the Gattermann-Koch reaction (using CO/HCl) or acylation with oxalyl chloride can be used to form an aldehyde or an acyl chloride, respectively. nist.gov

Oxidation : If an aldehyde (pentamethylbenzaldehyde) is formed, it can be oxidized to pentamethylbenzoic acid. A known method involves cobalt(II) acetate-catalyzed oxidation with oxygen in cyclohexanone, affording the acid in good yield. prepchem.com

Conversion to Acyl Chloride : The resulting pentamethylbenzoic acid can be converted to the highly reactive pentamethylbenzoyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy involves deprotonation at a position ortho to a directing metalation group (DMG) using a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile.

In the case of thiophene, the inherent electronic properties of the ring often make a separate directing group unnecessary. The protons at the C2 and C5 positions of thiophene are significantly more acidic than those at C3 and C4, due to stabilization of the resulting carbanion by the adjacent sulfur atom. Consequently, treatment of thiophene with a strong base like n-butyllithium (n-BuLi) preferentially and rapidly generates 2-thienyllithium. This highly nucleophilic intermediate can then be reacted directly with an appropriate electrophile, such as pentamethylbenzoyl chloride, to afford this compound in a highly regioselective manner. This approach avoids the need for a catalyst and often proceeds with high efficiency.

Acylation Reactions on Thiophene Core

Advanced Catalytic Systems for Targeted Synthesis

The construction of the core structure of this compound can be approached through several catalytic pathways. The choice of catalyst is crucial for overcoming the steric hindrance presented by the pentamethylbenzoyl group and for ensuring regioselective acylation at the C2 position of the thiophene ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, offers a versatile method for the synthesis of biaryl and aryl-heteroaryl compounds. nih.govresearchgate.net For the synthesis of this compound, this could involve the coupling of a thiophene-2-boronic acid with pentamethylbenzoyl chloride or the coupling of 2-bromothiophene with a pentamethylphenylboronic acid derivative, followed by a separate oxidation step.

Recent advancements have focused on the development of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands that facilitate the challenging oxidative addition and reductive elimination steps involving sterically hindered substrates. nih.govuwindsor.ca For instance, catalysts based on ligands like SPhos have demonstrated high efficacy in Suzuki-Miyaura reactions with low catalyst loading. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

Parameter Condition
Palladium Source Pd(OAc)₂ or Pd(PPh₃)₄
Ligand SPhos, tBuBrettPhos, or similar bulky phosphines
Base K₃PO₄ or Na₂CO₃
Solvent Toluene/Water or Dioxane/Water

| Temperature | 80-110 °C |

The reaction mechanism for palladium-catalyzed cross-coupling generally involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca The choice of ligand is critical in promoting these steps, especially when dealing with sterically demanding partners like the pentamethylbenzoyl group.

Copper-based catalysts provide a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. Copper-catalyzed reactions have been successfully employed in the synthesis of various heterocyclic compounds, including thiophene derivatives. researchgate.netnih.gov These methods can be particularly useful for forming C-S and C-C bonds.

For the synthesis of this compound, a copper-catalyzed approach could involve the reaction of a suitable thiophene precursor with a pentamethylbenzoyl derivative. While less common for direct acylation compared to Friedel-Crafts methods, copper catalysis is instrumental in the synthesis of functionalized thiophenes that can serve as precursors. For example, copper-catalyzed tandem reactions have been developed for the synthesis of substituted thiophenes. researchgate.net

Table 2: General Conditions for Copper-Catalyzed Cross-Coupling

Parameter Condition
Copper Source CuI, CuCl₂, or Cu(OAc)₂
Ligand Phenanthroline, bipyridine, or related N-ligands
Base Cs₂CO₃ or K₂CO₃
Solvent DMF, DMSO, or Toluene

| Temperature | 100-140 °C |

The mechanism of copper-catalyzed couplings can be complex and is believed to involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles, depending on the specific reaction. These methods often exhibit excellent functional group tolerance.

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of metals and often providing unique reactivity and selectivity. researchgate.net In the context of thiophene functionalization, organocatalysts can be employed for various transformations, including asymmetric synthesis. researchgate.net

For the preparation of this compound, an organocatalytic approach could potentially be envisioned for the Friedel-Crafts acylation step. While traditional Lewis acids are more common, research into metal-free acylation methods is an active area. For example, strong Brønsted acids or other organic molecules capable of activating the acylating agent could potentially catalyze the reaction. researchgate.net The development of organocatalytic methods for the functionalization of thiophenes is a growing field, with a focus on creating chiral thiophene derivatives for applications in materials science and pharmaceuticals. researchgate.net

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters. The steric bulk of the pentamethylbenzoyl group and the reactivity of the thiophene ring necessitate fine-tuning of conditions to maximize yield and minimize side reactions.

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing solubility, reaction rates, and even product distribution. stackexchange.com In the context of Friedel-Crafts acylation, a common method for synthesizing aryl ketones, the solvent can affect the activity of the Lewis acid catalyst and the stability of reaction intermediates.

For instance, in the acylation of aromatic compounds, non-polar solvents like dichloromethane or carbon disulfide are often used. stackexchange.com However, for substrates with different solubility profiles or for reactions involving polar intermediates, more polar solvents such as nitrobenzene or dichloroethane may be necessary. stackexchange.comresearchgate.net The polarity of the solvent can influence whether the reaction proceeds via an ion pair or a dipolar ion mechanism, which in turn can affect the regioselectivity and yield. stackexchange.com The use of ionic liquids has also been explored as an alternative reaction medium that can act as both a solvent and a catalyst, potentially offering benefits in terms of reusability and reaction efficiency. zenodo.org

Table 3: Solvent Polarity and Potential Impact on Acylation

Solvent Polarity Potential Effect
Carbon Disulfide Non-polar Favors kinetic product formation.
Dichloromethane Polar aprotic Good solubility for many organic compounds and catalysts.
Nitrobenzene Polar aprotic Can enhance catalyst solubility and favor thermodynamic products. stackexchange.com

Temperature is a critical parameter in controlling the rate and selectivity of chemical reactions. For the synthesis of 2-acylthiophenes, the reaction temperature must be carefully controlled to balance the rate of the desired reaction against potential side reactions, such as polymerization or decomposition, which can be promoted by strong Lewis acids. researchgate.net Generally, Friedel-Crafts acylations are initiated at low temperatures (e.g., 0-15 °C) to control the initial exothermic reaction, and then may be gently warmed to drive the reaction to completion. google.com

Pressure is another variable that can be manipulated to influence reaction outcomes, although it is less commonly varied in standard laboratory-scale Friedel-Crafts acylations which typically proceed readily at atmospheric pressure. google.com However, in certain catalytic processes, particularly those involving gaseous reactants or where it is necessary to maintain reactants in the liquid phase at elevated temperatures, pressure can become a significant factor. unizar.es For specialized catalytic systems, high-pressure conditions might be employed to enhance reaction rates or to influence the equilibrium position of a reversible reaction.

Table 4: General Temperature and Pressure Considerations for Thiophene Acylation

Parameter Range Rationale
Temperature 0 °C to 150 °C Lower temperatures control exothermicity and improve selectivity; higher temperatures increase reaction rate. researchgate.netgoogle.com

| Pressure | Atmospheric to ~6 atm | Sufficient to maintain reactants in the liquid phase; significant increases in pressure typically have a minor effect on these reactions. google.com |

Catalyst Loading and Ligand Design for Enhanced Selectivity

The regioselective acylation of thiophene at the C2 position is a well-established transformation; however, the introduction of a bulky acyl group such as pentamethylbenzoyl requires sophisticated catalytic systems to overcome steric challenges and achieve high yields. Both traditional Friedel-Crafts acylation and modern transition-metal-catalyzed approaches are employed, with the latter offering significant advantages in terms of catalyst turnover and selectivity under milder conditions.

The Role of Catalyst Loading

Catalyst loading, the amount of catalyst used relative to the reactants, is a critical parameter that influences not only the reaction rate but also the cost-effectiveness and environmental impact of a synthetic process. In the context of synthesizing this compound, particularly through palladium-catalyzed C-H acylation, research has demonstrated that lower catalyst loadings can be highly effective, provided the catalytic system is sufficiently active and stable.

While specific data for the synthesis of this compound is not extensively reported, analogous syntheses of sterically hindered aryl ketones provide a framework for understanding the impact of catalyst loading. The general trend indicates that with a highly efficient ligand and catalyst system, loadings can be significantly reduced without compromising the yield.

Ligand Design for Overcoming Steric Hindrance

The choice of ligand is arguably the most crucial factor in designing a successful catalytic system for the synthesis of sterically hindered ketones like this compound. The ligand's electronic and steric properties directly influence the reactivity and selectivity of the metal catalyst.

Bulky, Electron-Rich Phosphine Ligands: For challenging cross-coupling reactions, including the acylation of thiophenes with bulky electrophiles, bulky and electron-rich phosphine ligands have proven to be highly effective. These ligands promote the formation of monoligated, highly reactive palladium(0) species, which are crucial for efficient oxidative addition of the aroyl chloride. The steric bulk of the ligand also facilitates the final reductive elimination step, releasing the desired ketone product and regenerating the active catalyst. Examples of such ligands that have shown promise in related transformations include tri(tert-butyl)phosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphine ligands.

N-Heterocyclic Carbene (NHC) Ligands: In recent years, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium catalysis. NHCs are strong σ-donors, which enhances the electron density at the metal center and promotes oxidative addition. Their steric bulk can be readily tuned to create a specific coordination environment around the metal, which is advantageous for reactions involving sterically demanding substrates. The PEPPSI-IPr catalyst, which features an NHC ligand, has been successfully employed in the carbonylative cross-coupling of hindered ortho-disubstituted aryl iodides to furnish diaryl ketones in good to excellent yields, suggesting its potential applicability in the synthesis of this compound. nih.gov

The following interactive table summarizes hypothetical catalyst systems for the synthesis of this compound, based on findings from related sterically hindered ketone syntheses. The data illustrates the interplay between the choice of ligand, catalyst loading, and the resulting reaction efficiency.

Catalyst PrecursorLigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Selectivity (2- vs 3-isomer)
Pd(OAc)₂P(t-Bu)₃2Toluene10085>98:2
Pd₂(dba)₃XPhos1Dioxane11092>99:1
PEPPSI-IPr(none)3Chlorobenzene8088>98:2
PdCl₂(PPh₃)₂PPh₃5Benzene (B151609)806590:10

This table is illustrative and compiled from data on the synthesis of analogous sterically hindered ketones. Specific results for this compound may vary.

Chemical Reactivity and Mechanistic Investigations of 2 Pentamethylbenzoyl Thiophene

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in 2-(pentamethylbenzoyl)thiophene is an aromatic system, but its reactivity differs from that of benzene (B151609) due to the presence of the sulfur heteroatom. The sulfur atom can donate lone-pair electrons into the ring, increasing its electron density and making it more susceptible to electrophilic attack than benzene. However, the presence of the electron-withdrawing pentamethylbenzoyl group significantly influences this inherent reactivity.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For thiophene, these reactions are known to occur preferentially at the 2- and 5-positions due to the superior stabilization of the cationic intermediate (arenium ion) through resonance involving the sulfur atom. scielo.br

The benzoyl group is generally considered an electron-withdrawing and deactivating group in electrophilic aromatic substitution reactions. youtube.com This deactivating nature arises from the inductive effect of the carbonyl oxygen and the resonance effect that withdraws electron density from the aromatic ring. In the case of this compound, the pentamethylbenzoyl group deactivates the thiophene ring towards electrophilic attack.

The five electron-donating methyl groups on the benzene ring of the pentamethylbenzoyl group partially counteract the electron-withdrawing effect of the carbonyl group. This makes the benzoyl group in this specific molecule less deactivating than an unsubstituted benzoyl group. nih.gov

Due to the deactivating nature of the acyl group at the 2-position, electrophilic substitution is directed away from the adjacent 3-position and preferentially towards the 5-position. The 4-position is also a possible site for substitution, though typically less favored than the 5-position. The steric bulk of the pentamethylbenzoyl group can also influence the regioselectivity, potentially favoring substitution at the less hindered 5-position over the 4-position. rsc.org

Thiophene is generally more reactive than benzene towards electrophilic aromatic substitution. youtube.com This is because the sulfur atom can better stabilize the positive charge in the arenium ion intermediate compared to the carbon atoms in the benzene ring. scielo.br However, the presence of the deactivating pentamethylbenzoyl group reduces the reactivity of the thiophene ring in this compound, making it less reactive than unsubstituted thiophene. While still likely more reactive than benzene itself, the difference in reactivity is less pronounced compared to that between unsubstituted thiophene and benzene.

Table 1: General Comparison of Reactivity in Electrophilic Aromatic Substitution

CompoundRelative Reactivity
ThiopheneMore reactive than Benzene
BenzeneBaseline
2-AcylthiopheneLess reactive than Thiophene

Nucleophilic Attack and Addition Reactions

The thiophene ring itself is generally not susceptible to nucleophilic attack due to its electron-rich nature. However, the presence of a strong electron-withdrawing group can facilitate nucleophilic aromatic substitution. While the pentamethylbenzoyl group is deactivating, it may not be sufficiently electron-withdrawing to promote nucleophilic substitution on the thiophene ring under typical conditions.

Oxidative and Reductive Transformations of the Thiophene Core

The sulfur atom in the thiophene ring can be oxidized. Oxidation can lead to the formation of a thiophene S-oxide, which can then be further oxidized to a thiophene S,S-dioxide (sulfone). wikipedia.org These oxidized species are generally less aromatic and can participate in various cycloaddition reactions. The steric hindrance imposed by the bulky pentamethylbenzoyl group might influence the rate and feasibility of such oxidation reactions.

Reduction of the thiophene ring is also possible, typically requiring strong reducing agents and harsh conditions to overcome the aromatic stability. Catalytic hydrogenation can lead to the saturation of the ring, forming tetrahydrothiophene (B86538) derivatives.

Reactivity of the Carbonyl Group (Ketone)

The carbonyl group in this compound is a key site for chemical transformations, exhibiting the typical reactivity of a ketone. fiveable.me However, its reactivity is significantly modulated by the attached pentamethylphenyl and thienyl groups. The ortho-methyl groups on the pentamethylphenyl ring force it to twist out of plane with the carbonyl group, which can alter its electronic and steric environment. rsc.orgresearchgate.net

Nucleophilic addition is a characteristic reaction of the carbonyl group. masterorganicchemistry.com The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org The rate of nucleophilic addition is influenced by both electronic and steric factors. The electron-donating methyl groups on the benzoyl ring may slightly reduce the electrophilicity of the carbonyl carbon. However, the most significant factor is the steric hindrance created by the bulky pentamethylphenyl group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rate of addition reactions compared to less hindered ketones. masterorganicchemistry.comyoutube.com

Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents), hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride for reduction to a secondary alcohol), and cyanide. The reduction of aryl ketones to the corresponding alkanes can also be achieved under specific conditions, such as the Clemmensen or Wolff-Kishner reduction. youtube.com

Table 2: Reactivity of the Carbonyl Group

Reaction TypeReagentsExpected ProductNotes
Nucleophilic AdditionGrignard Reagents (R-MgX)Tertiary AlcoholSteric hindrance may affect reaction rate.
ReductionNaBH₄ or LiAlH₄Secondary AlcoholStandard reduction of a ketone.
Clemmensen ReductionZn(Hg), HClMethylene Group (-CH₂-)Reduces ketone to an alkane.
Wolff-Kishner ReductionH₂NNH₂, KOHMethylene Group (-CH₂-)Reduces ketone to an alkane under basic conditions.

Photochemical Reactivity and Photocycloaddition Studies

The carbonyl group in this compound allows it to participate in photochemical reactions, most notably the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. mdpi.comcdnsciencepub.com This reaction is a well-established method for the synthesis of four-membered oxygen-containing heterocycles. mdpi.comcdnsciencepub.com The reaction proceeds via the photoexcitation of the carbonyl group to its triplet state, which then reacts with a ground-state alkene. mdpi.com

For related 2-acylthiophenes, such as 2-benzoylthiophene (B1677651), irradiation in the presence of alkenes like tetramethylethylene has been shown to yield oxetanes. mdpi.com The quantum yields for such reactions are generally modest, often in the range of 10⁻¹ to 10⁻², as competitive processes like pinacol (B44631) coupling of the ketone can also occur. mdpi.com The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the solvent and the electronic properties of the reacting partners. mdpi.com While specific studies on this compound are not prevalent, its structural similarity to 2-benzoylthiophene suggests it would undergo similar photocycloaddition reactions. The thia-Paternò-Büchi reaction, which involves thiocarbonyl compounds, represents a related photochemical transformation leading to thia-cyclobutanes. nih.gov

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon atom of the carbonyl group in this compound is a prime target for nucleophilic attack. A wide array of nucleophiles can add to this center, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org

Grignard Reactions: Grignard reagents (RMgX) are potent nucleophiles that readily react with ketones to form tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk The reaction of this compound with a Grignard reagent, followed by acidic workup, is expected to produce a tertiary alcohol where the alkyl or aryl group from the Grignard reagent is added to the carbonyl carbon. libretexts.orgchemguide.co.uk For example, the reaction with methylmagnesium bromide would yield 1-(pentamethylphenyl)-1-(thiophen-2-yl)ethanol.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are powerful nucleophiles that add to ketones. However, with thiophene derivatives, organolithium reagents can also induce thiophilic ring-opening, where the nucleophile attacks the sulfur atom of the thiophene ring. The course of the reaction—carbonyl addition versus ring-opening—is influenced by the specific organolithium reagent used and the reaction conditions.

Condensation Reactions

The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal yields the C=N double bond of the imine. wikipedia.org The removal of water is often necessary to drive the reversible reaction to completion. wikipedia.org

The reaction of 2-acylthiophenes with amines is a versatile method for the synthesis of various thiophene-containing compounds. nih.govresearchgate.net For instance, condensation with hydroxylamine (B1172632) would produce the corresponding oxime, while reaction with hydrazine (B178648) would yield a hydrazone. These condensation reactions are fundamental in expanding the chemical diversity of thiophene derivatives.

Reactivity of the Pentamethylbenzene (B147382) Moiety

The pentamethylbenzene portion of the molecule exhibits its own unique set of chemical properties, largely dictated by its high degree of alkyl substitution.

Electrophilic Substitution on the Sterically Hindered Arene

The pentamethylbenzene ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating inductive effect of the five methyl groups. libretexts.orguci.edumasterorganicchemistry.com However, the steric hindrance imposed by these methyl groups, in addition to the bulky 2-thenoyl substituent, significantly influences the regioselectivity of such reactions. libretexts.org The acyl group is a deactivating, meta-directing substituent. nih.govlibretexts.org Therefore, any electrophilic attack on the pentamethylbenzene ring would be directed by the powerful activating effect of the five methyl groups to the single unsubstituted position.

Nitration: The nitration of methylbenzene is significantly faster than that of benzene, and the methyl group is ortho, para-directing. chemguide.co.uk For pentamethylbenzene, nitration with a mixture of nitric acid and sulfuric acid would be expected to occur at the sole available position to yield 2-(2,3,4,5,6-pentamethyl-nitrobenzoyl)thiophene. chemguide.co.ukresearchgate.net

Halogenation: The halogenation of benzene requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a sufficiently strong electrophile. numberanalytics.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com Given the high electron density of the pentamethylbenzene ring, halogenation would readily occur at the unsubstituted carbon. libretexts.org

Reaction Reagents Expected Major Product
NitrationHNO₃, H₂SO₄2-(2,3,4,5,6-pentamethyl-nitrobenzoyl)thiophene
BrominationBr₂, FeBr₃2-(bromo-pentamethylbenzoyl)thiophene
ChlorinationCl₂, AlCl₃2-(chloro-pentamethylbenzoyl)thiophene

Role as a Cation Scavenger in Reaction Media

Pentamethylbenzene is known to function as an effective cation scavenger. orgsyn.org In reactions that generate carbocationic intermediates, pentamethylbenzene can trap these electrophilic species. orgsyn.org This property is particularly useful in deprotection strategies, for example, where a benzyl (B1604629) group is removed under acidic conditions. The pentamethylbenzene intercepts the resulting benzyl cation, preventing it from re-reacting with the deprotected molecule or participating in other undesired side reactions. orgsyn.org The resulting benzylpentamethylbenzene is a non-polar byproduct that can be easily separated chromatographically. orgsyn.org

Oxidation Potentials and Electron Transfer Mechanisms

The electron-rich nature of the pentamethylbenzene ring makes it relatively easy to oxidize. The half-wave oxidation potential (E₁/₂) of pentamethylbenzene is approximately 1.95 V versus the normal hydrogen electrode (NHE). uci.edu The presence of multiple electron-donating methyl groups lowers the ionization potential and oxidation potential compared to benzene.

The mechanism of electron transfer from aromatic hydrocarbons often involves the formation of a radical cation. cdnsciencepub.com In the context of this compound, the pentamethylbenzene moiety would be the more readily oxidized portion of the molecule compared to the thiophene ring, which is influenced by the electron-withdrawing acyl group. The study of electron transfer in such systems is crucial for understanding their behavior in electrochemical applications and in single-electron transfer (SET) reactions.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by a combination of non-covalent interactions, both between molecules (intermolecular) and within the molecule itself (intramolecular). These forces dictate the compound's physical properties, molecular conformation, and ultimately, its chemical behavior.

Intermolecular Interactions:

Another significant intermolecular interaction is π-π stacking. The planar thiophene and pentamethylphenyl rings can stack on top of each other, an arrangement stabilized by the interaction between their respective π-electron clouds. The separation distance in such π-stacked systems is typically around 3.6 Å. nih.gov The presence of the bulky pentamethylbenzoyl group may, however, introduce steric hindrance that influences the efficiency and geometry of this stacking.

Dipole-dipole interactions are also expected due to the polar nature of the carbonyl group. The oxygen atom possesses a partial negative charge, while the carbonyl carbon has a partial positive charge, leading to electrostatic attractions between adjacent molecules.

Intramolecular Interactions:

Within the this compound molecule, several intramolecular interactions can influence its conformation and reactivity. A key interaction is the potential for a weak hydrogen bond or other non-covalent interaction between the carbonyl oxygen and a hydrogen atom on the thiophene ring, or even the sulfur atom itself. The geometry of the molecule, particularly the rotational freedom around the bond connecting the carbonyl group to the thiophene ring, will determine the presence and strength of such interactions.

Furthermore, steric strain between the bulky pentamethylbenzoyl group and the thiophene ring can force the molecule to adopt a non-planar conformation. This twisting would affect the conjugation between the two ring systems and, consequently, the electronic properties and reactivity of the molecule. In similar structures, intramolecular C–H···F hydrogen bonds have been observed to influence molecular planarity. nih.gov

The table below summarizes the key interactions governing the reactivity of this compound.

Interaction TypeNature of InteractionContributing FactorsConsequence for Reactivity
Intermolecular
London Dispersion ForcesWeak, transient electrostatic attractionsLarge molecular surface area, multiple methyl groupsInfluences physical properties like boiling point and solubility
π-π StackingAttraction between aromatic π-systemsPlanar thiophene and pentamethylphenyl ringsAffects crystal packing and solid-state reactivity
Dipole-Dipole InteractionsElectrostatic attraction between polar carbonyl groupsPolar C=O bondContributes to intermolecular cohesion
Intramolecular
Steric HindranceRepulsion between bulky groupsPentamethylbenzoyl group and thiophene ringCan induce non-planar conformation, affecting conjugation and reactivity
Potential H-bonding/Non-covalent interactionsWeak attraction between carbonyl oxygen and thiophene H/SProximity of functional groupsInfluences molecular conformation and electronic distribution

Detailed Reaction Mechanism Elucidation

The most prominent and well-studied reaction pathway for aroyl ketones, such as this compound, is the Norrish Type I cleavage. wikipedia.orgyoutube.com This photochemical reaction involves the homolytic cleavage of the bond between the carbonyl group and the thiophene ring upon absorption of light.

The process is initiated by the excitation of the molecule to a singlet excited state (S₁). Through a process called intersystem crossing, this can convert to a more stable triplet excited state (T₁). The reactivity of this triplet state is of particular interest in the photochemistry of such compounds. rsc.org

The Norrish Type I cleavage from the excited state leads to the formation of two radical intermediates: a 2-thenoyl radical and a pentamethylphenyl radical.

Mechanism of Norrish Type I Cleavage:

Photoexcitation: The this compound molecule absorbs a photon, promoting it to an excited electronic state (S₁ or T₁).

α-Cleavage: The excited molecule undergoes homolytic cleavage of the C-C bond between the carbonyl carbon and the thiophene ring. This is the primary step of the Norrish Type I reaction. wikipedia.orgyoutube.com

This cleavage results in the formation of a 2-thenoyl radical and a pentamethylphenyl radical. The stability of the pentamethylphenyl radical, enhanced by the electron-donating methyl groups, likely facilitates this cleavage.

Secondary Reactions of the Radicals: The resulting radicals can undergo several subsequent reactions:

Decarbonylation: The 2-thenoyl radical can lose a molecule of carbon monoxide (CO) to form a 2-thienyl radical.

Radical Recombination: The initially formed radicals can recombine to regenerate the starting material or combine in different ways to form new products. For example, the pentamethylphenyl radical and the 2-thienyl radical (after decarbonylation) could combine.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 2-thiophenecarbaldehyde and pentamethylbenzene.

The following table outlines the key steps and intermediates in the proposed Norrish Type I reaction of this compound.

StepDescriptionIntermediatesPotential Products
1PhotoexcitationExcited this compound (S₁ or T₁)-
2α-Cleavage2-Thenoyl radical, Pentamethylphenyl radical-
3aDecarbonylation2-Thienyl radical, Carbon monoxide-
3bRadical Recombination-This compound, other coupling products
3cHydrogen Abstraction-2-Thiophenecarbaldehyde, Pentamethylbenzene

It is important to note that while the Norrish Type I pathway is highly probable, other photochemical and thermal reactions could also occur depending on the specific reaction conditions. The detailed elucidation of all possible reaction pathways would require dedicated experimental studies on this compound.

Advanced Spectroscopic and Structural Characterization of 2 Pentamethylbenzoyl Thiophene

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of molecules.

Identification of Characteristic Functional Group Frequencies

The infrared spectrum of 2-(pentamethylbenzoyl)thiophene reveals key vibrational frequencies that are characteristic of its constituent functional groups. A notable feature in the gas-phase IR spectrum is the presence of absorption bands that correspond to the various stretching and bending modes of the molecule. nist.gov

For substituted thiophenes, characteristic carbon-carbon (C-C) stretching vibrations are typically observed in the range of 1347-1532 cm⁻¹. iosrjournals.org The carbon-sulfur (C-S) stretching modes in thiophene (B33073) derivatives have been identified in the region of 637-852 cm⁻¹. iosrjournals.org Furthermore, carbon-hydrogen (C-H) in-plane bending vibrations in thiophenes are expected to appear between 909 and 1283 cm⁻¹, while C-H out-of-plane bending vibrations are found in the 710-832 cm⁻¹ range. iosrjournals.org

The carbonyl (C=O) stretching frequency is a particularly strong and diagnostically important band in the IR spectrum. For related benzoyl thiophene compounds, this band is a prominent feature. asianpubs.org The pentamethylbenzoyl group will exhibit characteristic C-H stretching vibrations from the methyl groups, typically in the 2850-3000 cm⁻¹ region, and various bending vibrations at lower wavenumbers.

Table 1: Characteristic Infrared (IR) Frequencies for Functional Groups in Thiophene Derivatives

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C-H (Aromatic) Stretching 3000-3100 iosrjournals.org
C-H (Methyl) Stretching 2850-3000
C=O (Ketone) Stretching 1630-1680
C=C (Aromatic Ring) Stretching 1400-1600 iosrjournals.org
C-S (Thiophene Ring) Stretching 637-852 iosrjournals.org
C-H (Aromatic) In-plane Bending 909-1283 iosrjournals.org
C-H (Aromatic) Out-of-plane Bending 710-832 iosrjournals.org

Note: The exact frequencies for this compound may vary based on its specific chemical environment and physical state.

Analysis of Conformation-Dependent Vibrational Modes

The rotational isomerism around the single bond connecting the carbonyl group and the thiophene ring can lead to different stable conformations, which can be distinguished by their unique vibrational spectra. researchgate.net Computational studies on similar molecules, such as 2-benzoyl thiophene, have shown that different conformers exhibit distinct carbonyl stretching frequencies. asianpubs.org The relative orientation of the pentamethylbenzoyl group with respect to the thiophene ring influences the electronic distribution and, consequently, the vibrational modes. The analysis of these conformation-dependent bands, often aided by theoretical calculations, can provide insights into the predominant conformation in different phases. asianpubs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides detailed information about the number, connectivity, and chemical environment of the protons. The protons on the thiophene ring typically appear as distinct multiplets in the aromatic region of the spectrum, generally between 6.5 and 8.5 ppm. organicchemistrydata.orgchemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing nature of the benzoyl group. chemicalbook.comchemicalbook.com

The fifteen protons of the pentamethylbenzoyl group will give rise to signals in the aliphatic region. Due to the symmetry of the pentamethylphenyl group, these protons may appear as one or more singlets, depending on the rate of rotation around the aryl-carbonyl bond.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Thiophene-H 6.5 - 8.5 organicchemistrydata.orgchemicalbook.com Doublet, Triplet, or Multiplet
Methyl-H 2.0 - 2.5 Singlet(s)

Note: These are general ranges and the actual chemical shifts can be influenced by the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon is typically found in the highly deshielded region of the spectrum, often above 180 ppm. The aromatic carbons of the thiophene and pentamethylbenzoyl rings will appear in the range of approximately 120-150 ppm. nih.govnih.gov The methyl carbons of the pentamethyl group will be observed in the upfield region, typically between 15 and 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) > 180
Aromatic (C) 120 - 150 nih.govnih.gov
Methyl (CH₃) 15 - 30

Note: These are general ranges and actual values depend on the specific molecular environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular connectivity and spatial relationships, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the thiophene ring and potentially between the methyl groups if there were any coupling. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method to assign the carbon signals based on the already assigned proton signals. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons, such as the carbonyl carbon and the substituted carbons of the aromatic rings. For instance, it would show correlations from the thiophene protons to the carbonyl carbon and from the methyl protons to the carbons of the pentamethylbenzoyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule by observing through-space interactions between the protons of the pentamethylbenzoyl group and the protons of the thiophene ring.

Through the combined application of these advanced spectroscopic methods, a detailed and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound, the chemical formula is C16H18OS. nist.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

ElementSymbolAtomic Mass (Da)CountTotal Mass (Da)
CarbonC12.00000016192.000000
HydrogenH1.0078251818.14085
OxygenO15.994915115.994915
SulfurS31.972071131.972071
Total 258.107836

The experimentally determined monoisotopic mass from HRMS is expected to be in close agreement with this theoretical value, confirming the elemental composition of the molecule. The NIST WebBook reports a molecular weight of 258.379 g/mol , which corresponds to the average molecular weight based on the natural isotopic abundance of the elements. nist.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to further investigate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govunt.edu This process, often involving collision-induced dissociation (CID), provides valuable insights into the connectivity of atoms within the molecule. unt.edu

For this compound, the fragmentation pattern is anticipated to be influenced by the thiophene ring, the carbonyl group, and the pentamethylphenyl group. A common fragmentation pathway for aroylthiophenes involves α-cleavage at the carbonyl group. researchgate.net This would lead to the formation of characteristic fragment ions.

Expected Fragmentation Pathways:

Formation of the pentamethylbenzoyl cation: Cleavage of the bond between the carbonyl carbon and the thiophene ring would result in the formation of the [C12H15O]+ ion with a mass-to-charge ratio (m/z) of 175.11.

Formation of the thienoyl cation: Alternatively, cleavage could result in the formation of the 2-thenoyl cation, [C5H3OS]+, with an m/z of 111.99.

Loss of methyl groups: The pentamethylphenyl group can undergo successive losses of methyl radicals (•CH3), leading to a series of fragment ions with decreasing m/z values.

The analysis of these fragmentation patterns in the MS/MS spectrum allows for the unambiguous confirmation of the compound's structure. chemrxiv.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a specific single-crystal X-ray structure for this compound is not publicly available, the structural characteristics can be inferred from studies on similar thiophene derivatives. nih.govmdpi.comresearchgate.net

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis would provide detailed information about the bond lengths, bond angles, and unit cell parameters of this compound in its crystalline form. nih.gov Based on related structures, the thiophene ring is expected to be essentially planar. nih.gov The bond lengths and angles within the thiophene and pentamethylbenzoyl moieties would likely be within the normal ranges observed for such functional groups. mdpi.com

Hypothetical Crystallographic Data Table:

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P21/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Z (molecules/unit cell)4

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. researchgate.net For this compound, the following interactions are likely to be significant:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, forming weak hydrogen bonds with hydrogen atoms from the thiophene or methyl groups of neighboring molecules. unesp.br

C-H···S Interactions: The sulfur atom in the thiophene ring can also act as a weak hydrogen bond acceptor. researchgate.net

π-π Stacking: The aromatic thiophene and pentamethylphenyl rings can engage in π-π stacking interactions, which are a dominant binding force in many thiophene-based systems. nih.gov

These interactions collectively create a stable three-dimensional crystal lattice. nih.gov Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts. nih.govunesp.br

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are dictated by the interplay between the thiophene ring and the pentamethylbenzoyl group. These properties are crucial for understanding the molecule's behavior in various photochemical and photophysical applications.

UV-Vis Spectroscopic Characterization of Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by electronic transitions within the molecule upon absorption of light. whitman.edu The primary transitions observed in molecules with similar aromatic and carbonyl functionalities are the π → π* and n → π* transitions. libretexts.org

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene and benzoyl rings. The n → π* transitions are of lower intensity and result from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. libretexts.org

In 2-acylthiophenes, the conjugation of the carbonyl group with the thiophene ring generally leads to a bathochromic (red) shift of the absorption bands compared to non-conjugated systems. The presence of substituents on either the thiophene or the benzoyl ring can further modulate the energy of these transitions. nii.ac.jp While specific experimental data for this compound is not extensively documented, data from related compounds can provide valuable insights. For instance, the UV spectrum of 2-benzoylthiophene (B1677651) shows characteristic absorption bands that are influenced by the electronic interaction between the phenyl and thiophene rings through the carbonyl linker. scirp.org The substitution of the benzene (B151609) ring with five methyl groups, which are electron-donating, is expected to cause a further red-shift in the absorption spectrum.

Table 1: Representative UV-Vis Absorption Data for Related Thiophene Derivatives

Compound λmax (nm) Solvent Transition Type
Thiophene 231 Hexane π → π*
2-Benzoylthiophene 258, 292 Ethanol π → π, n → π

This table presents illustrative data for related compounds to provide context for the expected spectroscopic behavior of this compound.

Fluorescence and Phosphorescence Properties

Fluorescence and phosphorescence are two forms of photoluminescence that occur after a molecule has absorbed light. libretexts.org Fluorescence is the emission of light from a singlet excited state, a process that is typically rapid. libretexts.org Phosphorescence involves a transition from an excited triplet state to the singlet ground state, which is a slower process. libretexts.org

Thiophene-based materials have been shown to exhibit fluorescence, with the emission properties being highly dependent on their molecular structure and environment. nih.gov Structural rigidity often enhances fluorescence quantum yields. libretexts.org In the case of this compound, the rotational freedom around the single bonds connecting the rings and the carbonyl group can influence the non-radiative decay pathways, thereby affecting the fluorescence intensity.

Table 2: Illustrative Photoluminescence Data for Related Compounds

Compound Emission Type Emission λmax (nm) Quantum Yield (Φ)
Fluorene Fluorescence 310 ~1.0
Biphenyl Fluorescence 299 ~0.18

This table provides examples of luminescent properties for structurally relevant molecules to frame the potential behavior of this compound. libretexts.orgworktribe.com

Influence of Substituents on Photophysical Behavior

Substituents play a critical role in tuning the photophysical properties of aromatic and heterocyclic compounds. In this compound, the key substituents are the pentamethylbenzoyl group attached to the thiophene ring at the 2-position, and the five methyl groups on the benzene ring.

The position of the substituent on the thiophene ring is known to significantly affect the electronic properties. A substituent at the 2-position generally exhibits a stronger electronic communication with the thiophene ring compared to a substituent at the 3-position. nii.ac.jp

The five methyl groups on the benzoyl moiety are electron-donating groups. Their collective inductive effect increases the electron density on the benzoyl ring, which in turn influences the intramolecular charge transfer (ICT) character of the excited states. This can lead to a bathochromic shift in both the absorption and emission spectra. Studies on substituted benzophenones and other aromatic ketones have demonstrated that electron-donating groups generally lower the energy of the excited states. libretexts.org The steric hindrance caused by the pentamethyl substitution may also force a twisted conformation between the carbonyl group and the phenyl ring, which would affect the extent of conjugation and, consequently, the photophysical properties.

Advanced hyphenated techniques (e.g., GC-MS, LC-NMR)

Hyphenated analytical techniques are powerful tools for the separation, identification, and structural elucidation of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would first separate it from any impurities, after which the mass spectrometer would ionize the molecule and fragment it. britannica.com The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

The fragmentation of aromatic ketones typically involves specific cleavage pathways. whitman.edu For this compound, key fragmentations would be expected to include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the thiophene ring or the pentamethylphenyl ring. The formation of the thienoyl cation or the pentamethylbenzoyl cation would be expected.

Loss of neutral molecules: Fragmentation of the pentamethylphenyl ring could lead to the loss of methyl radicals or other small neutral species.

Table 3: Predicted Key GC-MS Fragments for this compound

Fragment Ion Proposed Structure
Thienoyl cation [C4H3S-CO]+
Pentamethylbenzoyl cation [C6(CH3)5-CO]+
Thiophene cation [C4H4S]+

This table is predictive and based on established fragmentation patterns of aromatic ketones. whitman.eduwhitman.edu

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples liquid chromatography with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds separated from a mixture. documentsdelivered.com This technique is invaluable for the unambiguous structural elucidation of unknown compounds and impurities. documentsdelivered.com

In an LC-NMR analysis of this compound, the sample would first be injected into an HPLC system for separation. The eluent containing the purified compound would then be transferred to the NMR spectrometer. Both ¹H and ¹³C NMR spectra could be acquired.

¹H NMR would provide information on the chemical environment of the protons, including the characteristic signals for the protons on the thiophene ring and the methyl groups on the benzoyl ring.

¹³C NMR would reveal the number and types of carbon atoms, including the carbonyl carbon and the carbons of the two aromatic rings.

Two-dimensional NMR experiments, such as COSY and HMBC, could also be performed in an LC-NMR setup to establish connectivity between protons and carbons, thereby confirming the complete structure of this compound.

Table 4: List of Chemical Compounds

Compound Name
This compound
2-Acylthiophene
2-Benzoylthiophene
Benzophenone
Biphenyl
Fluorene
Thianthrene

Computational and Theoretical Investigations of 2 Pentamethylbenzoyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine electronic structure and other key characteristics. For a molecule like 2-(Pentamethylbenzoyl)thiophene, these calculations are crucial for understanding its geometry, stability, and electronic nature, which are governed by the interplay between the electron-rich thiophene (B33073) ring, the electron-withdrawing carbonyl group, and the bulky pentamethylphenyl moiety.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) stands as one of the most widely used quantum chemical methods due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large organic molecules. scienceopen.come3s-conferences.org DFT calculations are instrumental in determining the optimized geometry, electronic properties, and spectroscopic features of molecules. researchgate.netnih.gov

Optimized Geometry: The most stable three-dimensional arrangement of this compound is dictated by a balance of electronic and steric effects. The presence of five methyl groups on the phenyl ring, particularly the two at the ortho positions (2- and 6-positions), creates significant steric hindrance. researchgate.netnumberanalytics.comwikipedia.org This steric bulk forces the pentamethylphenyl ring to twist out of the plane of the thiophene-carbonyl system, resulting in a large dihedral angle between the two rings. researchgate.netrsc.org This conformation minimizes the repulsive forces between the ortho-methyl groups and the thiophene ring. researchgate.netrsc.org In contrast, simpler molecules like 2-thiophenecarboxaldehyde exist as a mixture of two planar conformers, syn and anti. researchgate.net The severe steric clash in this compound makes such planar arrangements energetically unfavorable.

Illustrative Geometric Parameters: While specific experimental data for this compound is unavailable, a hypothetical set of key geometric parameters can be estimated based on DFT calculations of related structures like 2-acetylthiophene. biocrick.comwikipedia.org The table below presents expected values, highlighting the non-planar nature of the molecule.

ParameterDescriptionExpected ValueRationale
C(thiophene)–C(carbonyl) Bond LengthLength of the single bond connecting the thiophene ring to the carbonyl carbon.~1.47 ÅTypical for a single bond between sp² carbons, slightly shortened by conjugation.
C=O Bond LengthLength of the carbonyl double bond.~1.22 ÅCharacteristic of a ketone carbonyl group.
C(carbonyl)–C(phenyl) Bond LengthLength of the single bond connecting the carbonyl carbon to the pentamethylphenyl ring.~1.51 ÅSlightly elongated due to steric repulsion between the rings.
Dihedral Angle (Thiophene–Carbonyl–Phenyl)The twist angle between the plane of the thiophene ring and the plane of the phenyl ring.60° - 90°Significant twisting is necessary to alleviate the severe steric hindrance from the ortho-methyl groups. researchgate.netrsc.org

This table is illustrative. The values are based on standard bond lengths and data from analogous, less-hindered molecules. The dihedral angle is an estimation based on the known behavior of sterically crowded ketones.

Electronic Structure: The electronic properties are defined by the interaction between the constituent parts. The thiophene ring acts as a π-electron donor, while the acetyl group is an electron-withdrawing group. cymitquimica.com This push-pull characteristic influences the molecule's frontier molecular orbitals (HOMO and LUMO). The HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would be centered on the electron-deficient benzoyl portion, particularly the C=O bond. This separation of frontier orbitals is typical for donor-π-acceptor (D–π–A) systems and is critical for determining the molecule's optical and electronic properties. nih.gov

Conformational Landscape Analysis

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the most critical conformational degree of freedom is the rotation around the single bond connecting the thiophene ring to the carbonyl group.

The extreme steric bulk of the pentamethylphenyl group is the dominant factor governing the conformational landscape. Unlike simpler 2-acylthiophenes that may have multiple stable planar or near-planar conformers, researchgate.net this compound is expected to have a very high barrier to rotation. This high barrier effectively "locks" the molecule into a highly twisted conformation.

The carbonyl group in ketones with bulky substituents on both sides is known to be unreactive towards nucleophiles due to this steric shielding. researchgate.net The rotational barrier is a direct measure of this steric clash. While the exact barrier for this compound has not been reported, analysis of related compounds provides a clear expectation that it would be substantial.

Illustrative Rotational Barriers in Related Compounds:

CompoundRotational Barrier (Method)Reference
Biphenyl~6.0 kJ/mol (Experimental) biomedres.us
2-Aminopyrimidines15-25 kJ/mol (Ab initio) nih.gov
Ethane~12.2 kJ/mol (Experimental) anu.edu.au

This table provides context by showing rotational barriers for simpler systems. The barrier for this compound is expected to be significantly higher due to the severe steric hindrance of the pentamethylphenyl group.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe static molecular properties at a minimum energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent interactions, and other time-dependent phenomena. mdpi.comrsc.org

For this compound, MD simulations could be used to investigate:

Molecular Flexibility: To observe the vibrations and limited rotations of the thiophene and pentamethylphenyl rings around the central carbonyl linker.

Solvent Effects: To understand how the molecule interacts with different solvent environments, which can influence its conformational preferences and reactivity. Studies on related azothiophene dyes have shown that explicit solvent modeling is crucial for accurately predicting structural and optical properties. nih.gov

Phase Behavior: In simulations of bulk material, MD can predict how molecules of this compound would pack in a solid or liquid phase, similar to studies performed on oligo-thiophenes. rsc.org

Reactivity Prediction and Mechanism Elucidation

Theoretical methods are powerful tools for predicting how and where a molecule will react. By analyzing the electronic structure, one can identify sites that are susceptible to attack by electrophiles (electron-seeking species) or nucleophiles (nucleus-seeking species).

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a method derived from DFT that quantifies the reactivity of different atomic sites within a molecule. researchgate.netresearchgate.net It describes how the electron density at a specific point changes when an electron is added to or removed from the molecule, thereby identifying the most likely sites for nucleophilic and electrophilic attack. rsc.orgbas.bg

For this compound, the predicted reactive sites are:

Site for Nucleophilic Attack (f⁺): The carbonyl carbon atom is the most electrophilic center. It is bonded to two electronegative oxygen atoms and is electron-deficient, making it the primary target for nucleophiles.

Site for Electrophilic Attack (f⁻): The thiophene ring is electron-rich and therefore susceptible to electrophilic substitution. The C5 position (para to the benzoyl group) is expected to be the most nucleophilic site on the ring, as it is most activated by the ring's heteroatom and least deactivated by the electron-withdrawing benzoyl group. The pentamethylphenyl ring, though electron-rich, is sterically shielded by the methyl groups, making it less accessible to electrophiles. researchgate.net

Illustrative Fukui Function Indices for Predicting Reactivity:

Atom/RegionPredicted f⁻ (Electrophilic Attack)Predicted f⁺ (Nucleophilic Attack)Predicted Reactivity
Carbonyl CarbonLowHigh Primary site for nucleophilic attack.
Carbonyl OxygenModerateLowWeakly nucleophilic.
Thiophene Ring (C5)High LowPrimary site for electrophilic attack.
Thiophene Ring (Other C)ModerateLowSecondary sites for electrophilic attack.
Pentamethylphenyl RingLowLowSterically hindered and unreactive.

This table is a conceptual representation of expected Fukui function outcomes. "High" indicates the most probable site for the specified type of attack.

Transition State Modeling for Reaction Pathways

Transition state modeling is a cornerstone of computational chemistry, enabling the elucidation of reaction mechanisms, prediction of reaction rates, and understanding of selectivity. For a molecule like this compound, this involves mapping the potential energy surface for its various possible chemical transformations.

Detailed Research Findings: While specific transition state modeling studies for the reactions of this compound are not extensively documented in publicly available literature, the general approach can be described. Computational chemists use quantum mechanical methods, such as Density Functional Theory (DFT), to locate the transition state structures for proposed reaction pathways. For instance, in an electrophilic aromatic substitution on the thiophene ring, calculations would model the energy profile of the attacking electrophile, the formation of the sigma complex (the intermediate), and the final product.

The energy of the transition state relative to the reactants determines the activation energy of the reaction. nih.gov Lower activation energies indicate faster reactions. By comparing the activation energies for different pathways, chemists can predict the most likely outcome of a reaction. For example, theoretical calculations on the reactivity of thiophene with iridium complexes have been used to rationalize the observed coordination modes and reaction outcomes. kfupm.edu.saresearchgate.net

A hypothetical transition state calculation for the reaction of this compound could involve the following:

Reaction Step Computational Details Information Gained
Reactant OptimizationGeometry optimization using a functional like B3LYP and a suitable basis set.Ground state energy and structure of this compound.
Transition State SearchMethods like the Berny algorithm are used to find the saddle point on the potential energy surface.Structure and energy of the transition state.
Product OptimizationGeometry optimization of the resulting product.Ground state energy and structure of the product.
Frequency CalculationPerformed at all stationary points to confirm their nature (minimum or transition state) and to obtain zero-point vibrational energies.Confirmation of the transition state and calculation of thermodynamic properties.

These calculations can be instrumental in designing new synthetic routes or understanding the stability of this compound under various conditions. e3s-conferences.org

Spectroscopic Property Prediction and Correlation

Computational methods are powerful tools for predicting and interpreting spectroscopic data. These predictions can aid in the identification and characterization of compounds, and in the validation of experimental results.

Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are fundamental techniques for structure elucidation.

Detailed Research Findings: The NIST WebBook provides a gas-phase IR spectrum for this compound. nih.gov Computational methods can complement this by providing a more detailed assignment of the vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of the molecule. For other thiophene derivatives, methods like DFT with the B3LYP functional have been successfully used for this purpose. tandfonline.com

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com These calculations provide theoretical chemical shifts for the ¹H and ¹³C nuclei in this compound, which can be compared with experimental data to confirm the structure.

A hypothetical table of simulated spectroscopic data for this compound might look like this:

Spectroscopic Technique Computational Method Predicted Data
¹H NMRGIAO-DFTChemical shifts (ppm) for each proton.
¹³C NMRGIAO-DFTChemical shifts (ppm) for each carbon.
IR SpectroscopyDFT (e.g., B3LYP/6-31G*)Vibrational frequencies (cm⁻¹) and their corresponding modes (e.g., C=O stretch, C-H bend).

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

Detailed Research Findings: Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption and emission spectra of molecules. tandfonline.com For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*).

While specific theoretical studies on the UV-Vis and fluorescence spectra of this compound are not readily found, research on related thiophene derivatives demonstrates the utility of these methods. researchgate.netnih.govresearchgate.net For example, studies on thiophene-fused naphthodiphospholes have utilized TD-DFT to understand their photophysical properties. researchgate.net Machine learning models have also been employed to predict the UV-Vis spectra of benzothiophene-based polymers. mdpi.com

A summary of a potential theoretical UV-Vis analysis for this compound is presented below:

Property Computational Method Predicted Information
Absorption Wavelength (λmax)TD-DFTThe wavelength at which the molecule absorbs light most strongly.
Oscillator StrengthTD-DFTThe intensity of the electronic transition.
Nature of TransitionAnalysis of molecular orbitalsIdentifies the orbitals involved in the electronic transition (e.g., HOMO to LUMO).
Fluorescence WavelengthTD-DFT (on the optimized excited state geometry)The wavelength at which the molecule is predicted to emit light.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.

Detailed Research Findings: This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is colored to indicate different types of interactions and their relative strengths.

Although a Hirshfeld surface analysis specifically for this compound has not been published, numerous studies on other thiophene derivatives illustrate the methodology. nih.govtandfonline.comscispace.comacs.org These studies typically involve:

d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for understanding the packing forces.

Fingerprint plots: These are 2D histograms that summarize the intermolecular contacts, providing a quantitative breakdown of the types of interactions (e.g., H···H, C···H, O···H). nih.gov

For a molecule like this compound, a Hirshfeld analysis would likely reveal significant H···H and C···H contacts due to the presence of the pentamethylphenyl and thiophene rings. The carbonyl oxygen would be expected to participate in hydrogen bonding if suitable donors are present in the crystal structure.

Type of Interaction Expected Contribution Significance
H···HHighvan der Waals forces and packing efficiency.
C···H/H···CSignificantvan der Waals interactions.
O···H/H···ODependent on crystal packingPotential for hydrogen bonding, influencing crystal structure.
S···H/H···SPossibleWeak interactions involving the thiophene sulfur.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity.

Detailed Research Findings: The goal of QSRR is to develop a predictive model that can estimate the reactivity of new, unsynthesized compounds. nih.govresearchgate.net This is achieved by calculating a set of molecular descriptors (numerical values that encode structural or electronic features) and then using statistical methods, such as multiple linear regression, to find a relationship between these descriptors and an experimentally determined reactivity parameter.

For a series of compounds related to this compound, a QSRR study might involve:

Data Set: A collection of thiophene derivatives with known reactivity data (e.g., reaction rates, equilibrium constants).

Descriptor Calculation: A wide range of descriptors would be calculated for each molecule, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: A statistical method would be used to select the most relevant descriptors and build a mathematical equation that relates them to reactivity.

Validation: The predictive power of the model would be tested using both internal and external validation techniques.

While no specific QSRR studies featuring this compound are currently available, the principles of QSRR are broadly applicable in medicinal chemistry and materials science to guide the design of new molecules with desired properties. nih.gov

Advanced Research Applications and Future Directions for 2 Pentamethylbenzoyl Thiophene

Role as a Precursor in Complex Organic Synthesis

The inherent reactivity of the aryl thienyl ketone motif makes 2-(Pentamethylbenzoyl)thiophene a promising starting material for constructing more complex molecular frameworks. The thiophene (B33073) ring offers multiple sites for electrophilic substitution and metal-catalyzed cross-coupling reactions, while the ketone functionality is a versatile handle for various transformations.

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs)

Aryl ketones are well-established precursors for the synthesis of PAHs through photochemical cyclization reactions. The general mechanism involves the excitation of the carbonyl group, followed by an intramolecular hydrogen abstraction and subsequent cyclization/dehydration to form a new fused aromatic ring.

In the case of this compound, photocyclization would be expected to yield a naphtho[b]thiophene derivative. The presence of five methyl groups on the benzene (B151609) ring would likely influence the reaction's efficiency and regioselectivity. While methyl groups can sometimes interfere with or alter the pathways of photocyclization, they also offer electronic and steric handles to tune the properties of the resulting PAH. The electron-donating nature of the methyl groups on the pentamethylphenyl ring is expected to influence the electronic properties of the excited state, which is a critical factor in the efficiency of such photochemical reactions. acs.org

The potential reaction pathway is outlined below:

Table 1: Proposed Photocyclization of this compound

Reactant Reaction Type Potential Product Significance

Scaffold for Heterocyclic Systems

The carbonyl group and the adjacent thiophene ring in this compound provide a robust scaffold for synthesizing a variety of fused and poly-heterocyclic systems. Aromatisation-driven acyl transfer reactions, for example, can convert heteroaryl ketones into complex N-fused heterocycles. nih.gov This involves an initial reaction at the ketone, followed by an intramolecular acyl migration that is thermodynamically favored by the formation of a stable aromatic system.

Furthermore, the ketone can be transformed into other functional groups, such as hydrazones or oximes, which can then undergo intramolecular cyclization reactions with the thiophene ring or its substituents to form pyrazole, isoxazole, or other heterocyclic cores. The bulky pentamethylphenyl group would remain as a key substituent, sterically shielding one face of the molecule and influencing its solubility and solid-state packing. fastercapital.com This controlled steric hindrance is a valuable tool in designing molecules for specific applications in medicinal chemistry and materials science.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions (e.g., π–π stacking, hydrogen bonding, van der Waals forces) to build large, ordered structures. nih.gov The structure of this compound, with its planar aromatic systems and a polar ketone linker, makes it an interesting candidate for studies in self-assembly and crystal engineering.

The bulky pentamethylphenyl group is expected to play a crucial role in directing the solid-state packing of the molecule. fastercapital.com Steric hindrance from such bulky substituents can prevent simple, dense packing, often leading to more complex and potentially porous or layered supramolecular architectures. acs.orgresearchgate.net By preventing face-to-face π–π stacking of the pentamethylphenyl rings, the molecule might be encouraged to form assemblies dominated by thiophene–thiophene or thiophene–phenyl interactions. The crystal packing is often dictated by a balance of these weak interactions, and the introduction of bulky groups can be a deliberate strategy to engineer specific packing motifs. mdpi.com This control over the solid-state structure is critical for tuning the bulk properties of materials, such as charge transport and optical characteristics.

Table 2: Potential Supramolecular Interactions and Effects

Molecular Feature Type of Interaction Potential Supramolecular Outcome
Thiophene Ring π–π Stacking, C–H···π Formation of 1D or 2D assemblies.
Pentamethylphenyl Group Steric Hindrance, van der Waals Disruption of simple packing, creation of specific cavities or channels. acs.org

Potential in Polymer and Materials Science Research

Thiophene-based molecules are cornerstones of modern materials science, particularly in the field of organic electronics. The potential of this compound as a monomer or a component in functional materials is significant, though largely unexplored.

Monomer for Conjugated Polymers with Tunable Electronic Properties

The thiophene unit of this compound could be functionalized with leaving groups (e.g., bromine or tin compounds) to enable its use in standard cross-coupling polymerization reactions like Suzuki or Stille coupling. This would allow its incorporation into a conjugated polymer backbone.

The pentamethylbenzoyl group would act as a large, non-coplanar side group. Such bulky substituents are known to have a profound impact on the properties of conjugated polymers. ucla.edu While they can disrupt π-conjugation along the backbone if they cause significant twisting, they also serve several beneficial functions:

Increased Solubility: The bulky, non-polar side chains dramatically improve the solubility of otherwise rigid polymers, enabling solution-based processing techniques like spin-coating or inkjet printing.

Controlled Interchain Interactions: By sterically hindering close packing between polymer chains, these groups can reduce strong interchain aggregation. ucla.edu This can lead to more amorphous films and can be used to tune the electronic and photophysical properties of the material in the solid state.

Ketone-functionalized conjugated polymers have been synthesized and show promise as heterogeneous catalysts and materials with unique electronic properties. nih.gov The carbonyl group in this compound could also serve as a reactive site for post-polymerization modification, allowing for the attachment of other functional groups to the polymer side chain. nih.gov

Components in Organic Electronic Materials (e.g., Semiconductors, OLEDs)

Thiophene-based small molecules and polymers are widely used as semiconductors in organic field-effect transistors (OFETs) and as active layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ucla.edusigmaaldrich.com The electronic properties of these materials, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are critical to their performance and can be tuned through chemical modification.

The introduction of bulky side groups, such as the pentamethylphenyl moiety, is a known strategy for engineering the solid-state packing of organic semiconductors. acs.orgrsc.org This can influence polymorphism, where a material can adopt multiple crystal structures with different electronic properties. The electron-donating nature of the five methyl groups on the phenyl ring would be expected to raise the HOMO level of the molecule, a desirable trait for p-type (hole-transporting) semiconductor materials. wikipedia.org

While experimental data for this compound is not available, theoretical calculations on analogous structures can provide insight into its potential electronic characteristics.

Table 3: Predicted Electronic Properties and Role in Organic Electronics

Property Predicted Influence of Pentamethylbenzoyl Group Potential Application
HOMO Energy Level Raised due to electron-donating methyl groups. wikipedia.org p-type organic semiconductor in OFETs.
LUMO Energy Level Minor influence from the benzoyl moiety. Tuning of the optical and electronic band gap.
Solubility High due to bulky, non-planar structure. Solution-processable electronic devices. sigmaaldrich.com

| Solid-State Packing | Disrupted π-stacking, potential for unique polymorphic forms. acs.org | Engineering of thin-film morphology for optimized charge transport. |

Fundamental Studies in Organic Photochemistry and Photophysics

The photophysical and photochemical behavior of this compound is a rich area for fundamental investigation. The combination of the benzoyl chromophore, known for its triplet-sensitizing abilities, with the electron-donating thiophene ring and the sterically encumbering pentamethylbenzene (B147382) group suggests a unique set of excited-state properties.

Research in this area would likely focus on elucidating the nature and dynamics of the excited states of this compound. Key photophysical parameters such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes would need to be determined. Solvatochromism studies, examining the change in spectral properties with solvent polarity, could provide insights into the nature of the intramolecular charge transfer (ICT) character of its excited states. rsc.orgnih.gov The bulky pentamethylbenzoyl group is expected to influence the molecular conformation, which in turn would affect the photophysical outcomes.

A hypothetical table of photophysical properties, based on studies of related benzoylthiophene and donor-acceptor thiophene derivatives, is presented below to illustrate the type of data that would be sought. rsc.orgnih.gov

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

Solvent Absorption λmax (nm) Emission λmax (nm) Fluorescence Quantum Yield (Φf) Excited-State Lifetime (τ, ns)
Hexane 310 420 0.15 2.1
Dichloromethane 315 455 0.08 1.5
Acetonitrile 318 470 0.05 1.1

The photochemical reactivity of this compound is another area ripe for exploration. The presence of the carbonyl group suggests the potential for classical photochemical reactions such as Norrish Type I and Type II cleavage, as well as photoreduction. The thiophene ring itself can undergo a variety of photochemical transformations, including [2+2] cycloadditions and rearrangements. The interplay between the excited states of the benzoyl and thiophene moieties will be a key aspect of these investigations.

Development of Novel Synthetic Methodologies Utilizing its Unique Structure

The distinct structure of this compound makes it a valuable scaffold for the development of new synthetic methods. The thiophene ring offers multiple sites for further functionalization, including electrophilic substitution, metalation-cross-coupling, and cycloaddition reactions.

One promising direction is the use of this compound as a building block in the synthesis of novel conjugated materials. The pentamethylbenzoyl group can serve as a bulky "cornerstone" to control the solid-state packing and morphology of polymers or oligomers, potentially leading to materials with interesting electronic and optoelectronic properties. For instance, Sonogashira coupling reactions at the 5-position of the thiophene ring could be employed to extend the conjugation, creating novel materials for applications in organic electronics. mdpi.comscispace.com

Furthermore, the carbonyl group provides a handle for a wide range of transformations. It can be converted into an alcohol, an alkene, or a C-N double bond, each transformation leading to a new class of compounds with potentially useful properties. The steric hindrance imposed by the pentamethylphenyl group could lead to unusual selectivity in these reactions.

Several established methods for thiophene synthesis could potentially be adapted for the preparation of this compound and its derivatives, including the Fiesselmann, Hinsberg, and Paal-Knorr syntheses. derpharmachemica.comyoutube.com More modern methods, such as those involving 'one-pot' syntheses or skeletal editing of other heterocycles, could also be explored for more efficient access to this scaffold. google.comnih.gov

Comparative Studies with Related Benzoylthiophene and Pentamethylbenzene Derivatives

Comparison with other Benzoylthiophenes: A systematic comparison with a series of 2-(poly-methylbenzoyl)thiophenes (e.g., with one, two, three, or four methyl groups on the benzene ring) would allow for a detailed investigation of the steric and electronic effects of the methyl groups on the photophysical properties and reactivity. Comparing this compound with 2-benzoylthiophene (B1677651) itself would highlight the impact of the bulky and electron-donating pentamethylphenyl group.

Comparison with Pentamethylbenzene Derivatives: Pentamethylbenzene is known to be an electron-rich aromatic compound that readily undergoes electrophilic substitution and can act as a scavenger for carbocations. wikipedia.org Comparative studies with other pentamethylbenzene derivatives, such as pentamethylacetophenone, would help to isolate the influence of the thiophene ring on the properties of the molecule. The oxidation potential of this compound could be compared to that of pentamethylbenzene (E1/2 of 1.95 V vs NHE) to understand how the benzoylthiophene moiety affects the electron-donating ability of the pentamethylbenzene ring. wikipedia.org

The following table outlines a potential comparative study:

Table 2: Proposed Comparative Study of Related Compounds

Compound Key Feature for Comparison Property to Investigate
2-Benzoylthiophene Absence of methyl groups Photophysical properties, reactivity of the carbonyl group
2-(Trimethylbenzoyl)thiophene Reduced steric hindrance Conformational analysis, reaction kinetics
Pentamethylacetophenone Thiophene replaced by a methyl group Excited-state dynamics, electrochemical behavior

Theoretical Predictions for Further Experimental Validation

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding future experimental work. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to investigate various aspects of this molecule.

Ground and Excited State Properties: Theoretical calculations can predict the optimized ground-state geometry, detailing the dihedral angle between the thiophene and pentamethylbenzoyl moieties. This is crucial as the conformation will significantly impact the electronic communication between the two rings. Calculations can also predict the energies and characters of the frontier molecular orbitals (HOMO and LUMO), providing insights into the electronic transitions and potential for charge transfer. scispace.com

Spectroscopic Predictions: TD-DFT calculations can simulate the UV-Vis absorption spectrum, which can then be compared with experimental data. scispace.com This can help in assigning the observed electronic transitions. Predictions of other spectroscopic properties, such as IR and NMR spectra, can also aid in the characterization of the molecule. nist.gov

Reaction Mechanisms: Computational modeling can be used to explore the potential energy surfaces of various photochemical and thermal reactions. For example, the barriers for Norrish Type I and Type II reactions could be calculated to predict the likely photochemical pathways. The regioselectivity of electrophilic substitution on the thiophene ring can also be predicted by calculating the relative stabilities of the possible intermediates.

The results of these theoretical studies will not only provide a deeper understanding of the intrinsic properties of this compound but will also be invaluable in designing new experiments and identifying promising areas for future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.